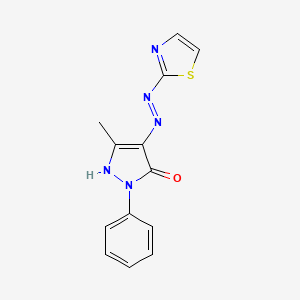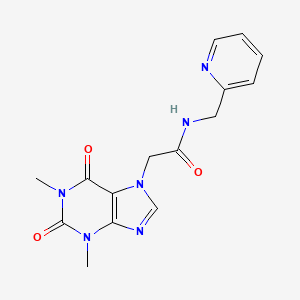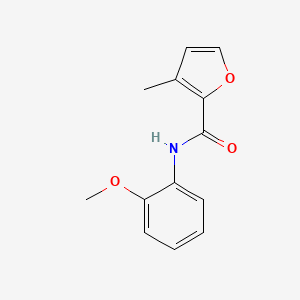
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-thiazol-2-ylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-thiazol-2-ylhydrazone) is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MPTP-T and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
MPTP-T selectively binds to MAO-B and inhibits its activity, leading to the depletion of dopamine in the brain. This mechanism of action has been used to create animal models of Parkinson's disease, which can aid in the development of new treatments for this debilitating condition.
Biochemical and Physiological Effects:
MPTP-T has been shown to exhibit various biochemical and physiological effects, including the depletion of dopamine in the brain, the induction of oxidative stress, and the activation of microglia. These effects have been studied in animal models of Parkinson's disease, as well as in vitro models of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPTP-T in lab experiments include its selectivity for MAO-B, its ability to induce Parkinson's disease-like symptoms in animal models, and its potential to aid in the development of new treatments for this condition. The limitations of using MPTP-T in lab experiments include its potential toxicity and the need for careful handling and disposal of the compound.
Direcciones Futuras
There are several future directions for the study of MPTP-T, including the development of new treatments for Parkinson's disease, the investigation of its potential applications in other neurodegenerative disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of MPTP-T, as well as its potential for use in human clinical trials.
Métodos De Síntesis
The synthesis of MPTP-T can be achieved through a multi-step process involving the reaction of 1-phenyl-1H-pyrazole-4,5-dione with thiosemicarbazide, followed by the addition of 2-bromo-3-methyl-1-propene and 2-mercaptothiazole. The resulting compound can be purified through recrystallization to obtain MPTP-T in high purity.
Aplicaciones Científicas De Investigación
MPTP-T has been found to exhibit potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to monoamine oxidase-B (MAO-B) and inhibit its activity, leading to the depletion of dopamine in the brain. This mechanism of action has been used to create animal models of Parkinson's disease, which can aid in the development of new treatments for this debilitating condition.
Propiedades
IUPAC Name |
5-methyl-2-phenyl-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-9-11(15-16-13-14-7-8-20-13)12(19)18(17-9)10-5-3-2-4-6-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFGPEKKZYFHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-4-(thiazol-2-yl-hydrazono)-2,4-dihydro-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653967.png)
amino]methyl}-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5653981.png)




![2-ethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5654024.png)
![1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5654029.png)



![3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5654075.png)
